

Technical Guide: Z-L- α -oxo-tryptophanamide Kinetics and Binding Affinity[1][2]

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Compound of Interest

Compound Name: (L)-N-Benzyloxycarbonyl- α -oxo-tryptophanamide

CAS No.: 255371-72-3

Cat. No.: B561816

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Executive Summary & Compound Architecture

Z-L- α -oxo-tryptophanamide (also referred to as Z-Trp- α -ketoamide) is a synthetic peptide derivative engineered to inhibit serine proteases via a reversible covalent mechanism.[1][2] Unlike irreversible chloromethyl ketones (e.g., TPCK), the α -ketoamide warhead offers a distinct advantage in drug development: it mimics the transition state of peptide hydrolysis without permanently alkylating the enzyme, reducing off-target toxicity risks.

Structural Logic[1][2]

- Z (Benzyloxycarbonyl): A hydrophobic N-terminal protecting group that occupies the S2 or S3 subsite of the protease, providing binding energy through van der Waals interactions.
- L-Tryptophan Scaffold: The indole side chain is the primary specificity determinant, perfectly filling the deep, hydrophobic S1 specificity pocket of Chymotrypsin.
- α -oxo (Alpha-Keto) Warhead: An electrophilic carbonyl group adjacent to the amide.[1][2] This is the reactive center that traps the catalytic serine.

- Amide C-terminus: Mimics the leaving group of the natural substrate, often interacting with the S1' region.

Mechanism of Action: The Hemiketal Transition State

The inhibitory potency of Z-L- α -oxo-tryptophanamide stems from its ability to form a stable hemiketal adduct with the active site serine (Ser-195 in Chymotrypsin).[1][2] This adduct mimics the tetrahedral transition state of normal peptide bond hydrolysis but is thermodynamically more stable and resolves much slower.[2]

Reaction Pathway[1][3][4]

- Michaelis Complex (): The inhibitor binds non-covalently.[2] The Trp side chain enters the S1 pocket.
- Nucleophilic Attack: The catalytic Serine-OH attacks the electrophilic -keto carbon (not the amide carbonyl).
- Transition State Stabilization: The resulting oxygen develops a negative charge, which is stabilized by the Oxyanion Hole (backbone amides of Gly-193 and Ser-195).[2]
- Hemiketal Formation (): A reversible covalent bond is formed.[1][2] The enzyme is "locked" in this state.[2]

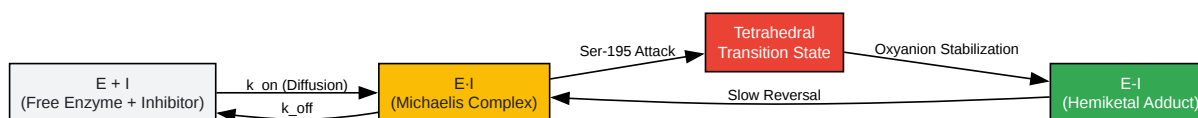


Figure 1: Reaction coordinate of Z-L- α -oxo-tryptophanamide inhibition. The α -keto group traps the catalytic serine in a reversible hemiketal complex.

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[1]

Enzyme Kinetics: Binding & Inhibition Constants

This inhibitor typically displays slow-binding kinetics, a hallmark of transition-state analogues. [1][2] Standard Michaelis-Menten assumptions may need adjustment to account for the time-dependent establishment of equilibrium.

Key Kinetic Parameters

Parameter	Symbol	Definition	Typical Range (Chymotrypsin)
Inhibition Constant		Equilibrium dissociation constant of the inhibitor.[1][2]	to M (Sub-micromolar)
Association Rate		Rate of complex formation.[1][2]	to M s
Dissociation Rate		Rate of inhibitor release.[1][2]	to s
Residence Time		Duration the inhibitor stays bound ().[1][2]	Minutes to Hours

Kinetic Diagnosis

To determine if the inhibition is competitive (binding to active site) or mixed, and to measure :

- Lineweaver-Burk Plot:
 - Pattern: Intersecting lines on the Y-axis ($1/V_{max}$) indicates Competitive Inhibition.[1][2]

- Equation:

[1][2]

- Observation: The apparent

increases with

, while

remains constant.[2]

- Dixon Plot:

- Plot

vs.

at varying substrate concentrations.[1][2][3]

- The intersection point gives

(for pure competitive inhibition).[1][2]

Experimental Protocol: Determination of

This protocol describes a self-validating system to measure the binding affinity of Z-L- α -tryptophanamide against

-Chymotrypsin.[1][2]

Materials

- Enzyme:

-Chymotrypsin (bovine pancreas), 10 nM final concentration.[1][2]

- Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic).[1][2] Releases p-nitroaniline (absorbs at 405-410 nm).[1][2]

- Inhibitor: Z-L- α -tryptophanamide (dissolved in DMSO).[1][2]

- Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

(stabilizes Chymotrypsin).

Workflow Diagram

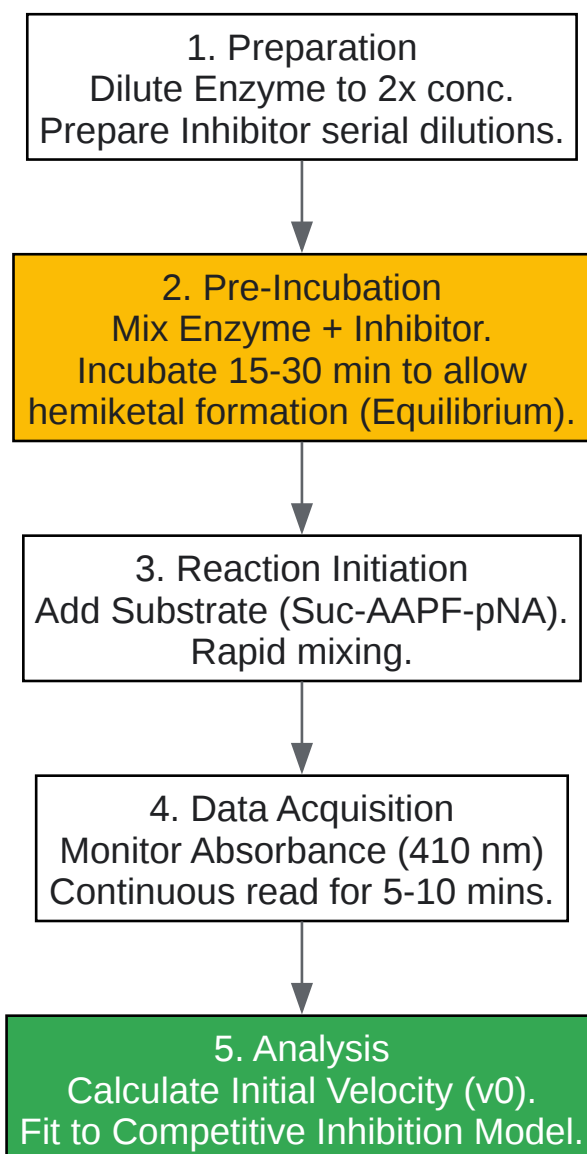


Figure 2: Kinetic assay workflow for determining K_i of slow-binding inhibitors.

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Step-by-Step Methodology

- Baseline Correction: Measure the intrinsic absorbance of the inhibitor at 410 nm to rule out inner-filter effects.
- Pre-Incubation (Critical): Because
 - keto amides can be slow-binding, incubate the enzyme and inhibitor for 30 minutes before adding the substrate.^{[1][2]} This ensures the reaction reaches equilibrium.^[2]
 - Validation: If the reaction rate curves are linear immediately upon substrate addition, equilibrium was reached.^[2] If they curve downward (burst phase), pre-incubation was insufficient.^{[1][2]}
- Reaction Initiation: Add the chromogenic substrate.^[2]
- Monitoring: Track the release of p-nitroaniline ().
- Calculation:
 - Plot (initial velocity) vs. for each ^{[1][2]}
 - Use non-linear regression (Global Fitting) to the competitive inhibition equation to extract ^[2]

Binding Affinity & Thermodynamics^[2]

The binding free energy (

) is composed of two distinct contributions:

- Non-Covalent Recognition (

):

- Driven by the Hydrophobic Effect: The burial of the Indole ring into the S1 pocket displaces ordered water molecules, providing a significant entropic gain.
- Hydrogen Bonding: The amide backbone of the inhibitor forms H-bonds with Ser-214 and Gly-193.[1][2]

- Covalent Reversibility (

):

- The formation of the hemiketal is exothermic.[4]
- The electrophilicity of the

-keto carbon is tuned by the electron-withdrawing amide group, making it highly reactive toward the Serine-OH but stable enough to reverse (unlike chloromethyl ketones).[1]

Estimated Affinity: Based on structural analogs (e.g., Z-Phe-

-ketoamide), the

for Z-L- α -oxo-tryptophanamide against Chymotrypsin is expected to be in the low micromolar range (0.1 - 5

M).[1][2] The additional bulk of the Tryptophan indole compared to Phenylalanine often improves affinity for Chymotrypsin due to tighter van der Waals packing in the S1 cleft.

References

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-Keto Acid Derivatives.

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 - Source: Santa Cruz Biotechnology[1][2]
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